![molecular formula C18H19NO4 B5675658 N-1,3-benzodioxol-5-yl-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5675658.png)
N-1,3-benzodioxol-5-yl-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
"N-1,3-benzodioxol-5-yl-2-(2,3,6-trimethylphenoxy)acetamide" is a compound of interest due to its unique molecular structure, which suggests potential applications in various fields of chemistry and pharmacology. While the specific studies directly addressing this compound are limited, insights can be drawn from research on related compounds.
Synthesis Analysis
The synthesis of related acetamide derivatives involves various chemical reactions, highlighting the complexity and versatility of acetamide chemistry. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, showcasing a method to modify the chemical structure and potentially alter the compound's properties (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been explored using various analytical techniques, including NMR, X-ray single-crystal analysis, and DFT methods, providing detailed insights into their structural characteristics (Nikonov et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives participate in a range of chemical reactions, leading to the formation of novel compounds with diverse properties. For example, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles, which exist in equilibrium with cyclic benzodioxazasilepines, indicating the dynamic nature of these compounds' chemical behavior and properties (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. The detailed analysis of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, for instance, reveals how substitutions in the ring and side chain affect the crystal structure and, consequently, the physical properties of these compounds (Gowda et al., 2006).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity, stability, and pKa values, are crucial for understanding their potential applications. Studies on compounds like N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provide valuable information on their acidity constants, showcasing the impact of molecular structure on chemical properties (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-4-5-12(2)18(13(11)3)21-9-17(20)19-14-6-7-15-16(8-14)23-10-22-15/h4-8H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDQNKUWGAPMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-(2,3,6-trimethylphenoxy)acetamide |
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